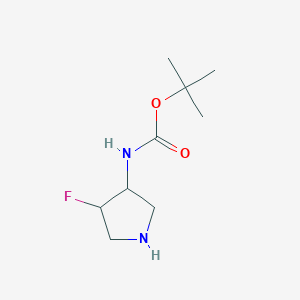

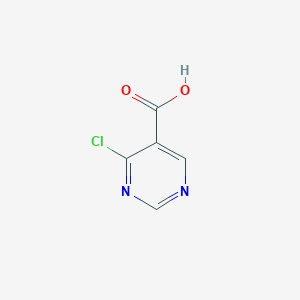

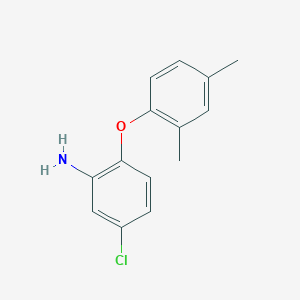

![molecular formula C12H7N3 B1320324 9H-Pyrido[3,4-b]indole-3-carbonitrile CAS No. 83911-48-2](/img/structure/B1320324.png)

9H-Pyrido[3,4-b]indole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 9H-Pyrido[3,4-b]indole-3-carbonitrile is a derivative of the pyridoindole family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyridoindole core with a carbonitrile group attached to it. This core structure serves as a scaffold for various chemical modifications, leading to a wide range of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of pyridoindole derivatives, such as 2,9-dihydro-9-methyl-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile compounds, has been achieved through a novel multicomponent approach. This method involves a one-pot cyclocondensation reaction using substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide in the presence of a silica-supported ionic liquid catalyst . This synthesis route is notable for its efficiency and the ability to introduce various aryl groups into the pyridoindole framework.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, provides insight into the spatial arrangement of the pyridoindole system. In this compound, the indole and central pyrrole rings are inclined at a specific angle, and the carbonitrile group is almost coplanar with the pyrrole ring . Such structural details are crucial for understanding the interaction of these compounds with biological targets and can influence their pharmacological properties.

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving 9H-Pyrido[3,4-b]indole-3-carbonitrile, the synthesis and structural analyses suggest that the carbonitrile group could be a reactive site for further chemical modifications. The presence of the carbonitrile group adjacent to the pyrrole ring may also influence the electronic properties of the molecule, potentially affecting its reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridoindole derivatives are influenced by their molecular structure. For instance, the crystal structure of the related compound mentioned earlier reveals the presence of N—H⋯N hydrogen bonds and π–π interactions, which contribute to the stability and packing of the molecules in the solid state . These interactions can affect the compound's solubility, melting point, and other physical properties. The dihedral angles between the rings and the planarity of the carbonitrile group are also important factors that can impact the chemical properties and reactivity of these compounds.

Scientific Research Applications

-

Chemistry

-

Multicomponent Reactions

- Indoles, including 9H-Pyrido[3,4-b]indole, are frequently used in multicomponent reactions .

- These reactions are used for the synthesis of various heterocyclic compounds .

- For example, Damavandi and Sandaroos have synthesized 2,9-dihydro-2-oxo-4-aryl-1 H-pyrido[2,3-b]indole-3-carbonitriles by the one-pot multicomponent cyclocondensation reaction of 1-methyl-1 H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide .

-

Optical and Electrochemical Properties

-

Biological Evaluation

Safety And Hazards

properties

IUPAC Name |

9H-pyrido[3,4-b]indole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLDZJANGRBUGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602000 |

Source

|

| Record name | 9H-beta-Carboline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Pyrido[3,4-b]indole-3-carbonitrile | |

CAS RN |

83911-48-2 |

Source

|

| Record name | 9H-beta-Carboline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

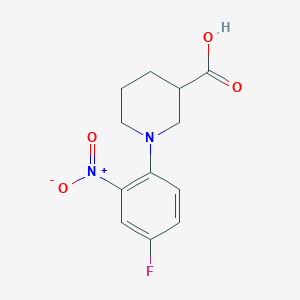

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

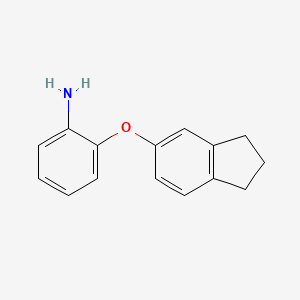

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)